O-Desvenlafaxine Impurity D

Description

Significance of Impurity Control in Pharmaceutical Development and Quality Assurance

The control of impurities in pharmaceutical products is of paramount importance for ensuring their quality, safety, and efficacy. gmpinsiders.com Unwanted chemicals can emerge during the synthesis, purification, formulation, or aging of APIs and finished drug products. gmpinsiders.com These impurities can potentially impact the stability and shelf life of an API and may pose health risks to patients, including adverse reactions or toxicity. grace.com

A detailed understanding of a drug's impurity profile provides valuable insights for optimizing synthetic processes, selecting appropriate formulations, and determining shelf life, all while ensuring patient safety. lcms.cz The identification, quantification, and control of impurities are therefore critical components of drug development and regulatory assessment. globalresearchonline.net This rigorous oversight helps to guarantee that any out-of-specification product is never released, thereby protecting patients from potentially harmful substances. grace.com

Overview of O-Desvenlafaxine (Desvenlafaxine) in Drug Substance Research

O-Desvenlafaxine, also known as Desvenlafaxine (B1082), is the major active metabolite of the antidepressant venlafaxine (B1195380). nih.govdrugbank.com It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is primarily used for the treatment of major depressive disorder in adults. drugbank.comnih.gov The exact mechanism of its antidepressant action is not fully understood but is believed to be linked to the potentiation of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system by inhibiting their reuptake. drugbank.com

Research into Desvenlafaxine has been extensive, focusing on its synthesis, efficacy, and safety profile. frontiersin.orgnih.gov The development of O-Desvenlafaxine as a separate drug entity was, in part, driven by its metabolic profile. Unlike its parent compound, venlafaxine, which is primarily metabolized by the CYP2D6 enzyme, Desvenlafaxine is conjugated by UGT, potentially reducing the likelihood of drug-drug interactions. drugbank.comnih.gov The synthesis and quality control of Desvenlafaxine and its succinate (B1194679) salt have been areas of significant research, aiming for high purity and yield to ensure the final drug product's quality. frontiersin.orgnih.govresearchgate.net

Classification of Pharmaceutical Impurities Relevant to Active Pharmaceutical Ingredients

Pharmaceutical impurities are broadly categorized into three main types as defined by the ICH guidelines. gmpinsiders.compharmastate.academymoravek.com This classification helps in the systematic identification and control of these substances during the drug development process.

Organic Impurities : These are substances that are structurally related to the drug substance and can arise during the manufacturing process or storage. gmpinsiders.compharmastate.academy They can include starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academyeuropa.eu

Inorganic Impurities : These impurities are not organic in nature and typically result from the manufacturing process. pharmastate.academyeuropa.eu They are generally known and can be identified. Examples include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids or charcoal. pharmastate.academyeuropa.eu

Residual Solvents : These are organic or inorganic liquids used as vehicles during the synthesis of a new drug substance or in the preparation of solutions or suspensions. europa.eu Since the toxicity of most common solvents is known, establishing appropriate controls is generally straightforward. europa.eu The ICH has classified residual solvents into three classes based on their toxicity risk. gmpinsiders.com

Specific Context and Research Importance of O-Desvenlafaxine Impurity D

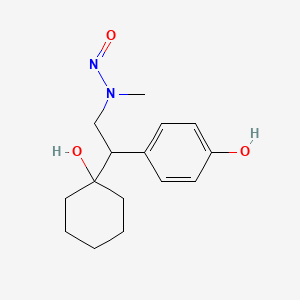

This compound is a specific organic impurity associated with the synthesis of O-Desvenlafaxine. Its chemical name is N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide. lgcstandards.comlgcstandards.com The presence of such impurities, even in trace amounts, necessitates thorough investigation and control to ensure the final API meets stringent quality and safety standards.

Data Tables

Table 1: Chemical Identity of this compound

| Attribute | Value | Source |

| Analyte Name | This compound | lgcstandards.com |

| Chemical Name | N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide | lgcstandards.comlgcstandards.com |

| CAS Number | 3017268-48-0 | lgcstandards.comlgcstandards.com |

| Molecular Formula | C₁₅H₂₂N₂O₃ | lgcstandards.comlgcstandards.com |

| Molecular Weight | 278.163 | lgcstandards.comlgcstandards.com |

| InChI | 1S/C15H22N2O3/c1-17(16-20)11-14(12-5-7-13(18)8-6-12)15(19)9-3-2-4-10-15/h5-8,14,18-19H,2-4,9-11H2,1H3 | lgcstandards.comlgcstandards.com |

Structure

3D Structure

Properties

CAS No. |

3017268-48-0 |

|---|---|

Molecular Formula |

C15H22N2O3 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide |

InChI |

InChI=1S/C15H22N2O3/c1-17(16-20)11-14(12-5-7-13(18)8-6-12)15(19)9-3-2-4-10-15/h5-8,14,18-19H,2-4,9-11H2,1H3 |

InChI Key |

UBWZUHCQDQPKDF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)N=O |

Origin of Product |

United States |

Origin and Formation Pathways of O Desvenlafaxine Impurity D

Forced Degradation Studies and Identification of Degradation Products

Forced degradation, or stress testing, is essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods. nih.govijper.org Studies on O-Desvenlafaxine have explored its stability under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light. nih.govoup.combanglajol.info

Acidic Hydrolysis Degradation Pathways

O-Desvenlafaxine has been shown to be susceptible to degradation under acidic conditions. oup.combanglajol.info Significant degradation has been observed when the drug is subjected to acid hydrolysis, specifically leading to the formation of Impurity D. oup.com One study using 1.0 M hydrochloric acid at 70°C for two hours identified Impurity D as a degradation-related impurity, a finding confirmed through LC-MS-MS analysis. oup.com

Another key degradation pathway under acidic stress is dehydration. ijper.org Studies have reported that refluxing O-Desvenlafaxine in 1 M HCl at 80°C for 8 hours results in a major degradation product with a mass-to-charge ratio (m/z) of 246.5, which is 18 units less than the parent drug (m/z 264.4), corresponding to the loss of a water molecule. nih.gov The rate of degradation is significant, with one investigation noting 18.65% degradation after 2 hours at 70°C in 0.5 N HCl. banglajol.info

While most findings point to lability in acidic media, some studies have reported O-Desvenlafaxine succinate (B1194679) monohydrate to be stable under acidic conditions, suggesting that the salt form or specific experimental parameters may influence stability. ijrpc.comceon.rs

Table 1: Summary of Acidic Degradation Studies

| Stress Condition | Observation | Products Formed | Reference |

|---|---|---|---|

| 1.0 M HCl, 70°C, 2 h | Significant degradation | Impurity D | oup.com |

| 1.0 M HCl, 80°C, 8 h | 10-20% degradation | Dehydration product (m/z 246.5) | nih.gov |

| 0.5 N HCl, 70°C, 2 h | 18.65% degradation | Unspecified degradation products | banglajol.info |

Basic Hydrolysis Degradation Pathways

O-Desvenlafaxine also degrades under basic conditions. oup.combanglajol.info However, studies indicate that this degradation pathway does not lead to the formation of Impurity D. oup.com Instead, subjecting the drug to 0.5 M sodium hydroxide (B78521) at 70°C for 12 hours resulted in the formation of Impurity C and another unknown impurity. oup.com Another study observed 11.01% degradation under basic conditions (1.0 N NaOH, 70°C, 12 hours). banglajol.info Conversely, some research on the succinate salt form found it to be stable under basic conditions. ijrpc.com

Oxidative Degradation Pathways

Oxidative stress is a significant degradation pathway for O-Desvenlafaxine. oup.combanglajol.infoijrpc.com Major degradation has been observed when the drug is exposed to hydrogen peroxide. ijrpc.com The primary product formed under these conditions is typically identified as Desvenlafaxine (B1082) N-oxide. ijrpc.com Other studies have noted the formation of unknown impurities under oxidative stress, but none have identified Impurity D as a product of this pathway. oup.com

Thermal and Photolytic Stability Investigations

Investigations into the thermal and photolytic stability of O-Desvenlafaxine consistently show the drug to be stable under these conditions. oup.com Studies exposing the solid drug to dry heat (e.g., 105°C for 10 days or 80°C for 2 hours) and photolytic conditions (exposure to UV and visible light) have found minimal to no degradation. oup.combanglajol.infoijrpc.comceon.rs This indicates that Impurity D is not formed through thermal or light-induced degradation. oup.com

Process-Related Impurity Formation during O-Desvenlafaxine Synthesis

Impurities in an API can also originate from the synthetic route as by-products or from unreacted starting materials and intermediates. google.com While forced degradation studies classify Impurity D as a degradation product, some literature also references an "Impurity D" arising from the synthesis process. oup.compatsnap.com

Identification of Key Synthetic Steps Contributing to Impurity D

Specific synthetic pathways for O-Desvenlafaxine may lead to the formation of impurities. One patent describes a synthetic route where an impurity designated as "Impurity D" is a potential by-product. patsnap.com The structure of this process-related impurity is distinct from a simple dehydration product. The patent literature suggests that Impurity D, along with Impurity C, can be formed during certain synthesis methods, and a specific patent (WO0032555) is cited in relation to their formation. patsnap.com This highlights the importance of controlling the synthetic process to minimize the formation of such impurities. Other process-related impurities that have been identified in the synthesis of O-Desvenlafaxine include Impurity A, B, E, and F. oup.com

Influence of Reaction Conditions on Impurity Profile

The formation of O-Desvenlafaxine Impurity D, chemically identified as N-Nitroso-Desvenlafaxine, is significantly influenced by the chemical environment during synthesis and storage. synzeal.comsimsonpharma.comsynzeal.com Key reaction parameters such as solvents, temperature, and pH play a critical role in the impurity profile of O-Desvenlafaxine.

The generation of this impurity is a primary concern under acidic conditions, where the tertiary amine functional group of O-Desvenlafaxine becomes susceptible to nitrosation. usp.orgfda.gov The presence of nitrosating agents, which can originate from various sources including reagents and solvents, is a prerequisite for this reaction. fda.govpublications.gc.ca

Influence of Solvents:

The choice of solvent can impact the formation of N-nitroso impurities. While aqueous environments can facilitate the formation of nitrosating species from precursors, the use of non-aqueous solvents may help in mitigating this risk. usp.org Research on the synthesis of O-Desvenlafaxine has explored various solvents to optimize yield and purity. For instance, in the dimethylation step to produce O-desmethylvenlafaxine (ODV), isopropanol (B130326) has been shown to be an advantageous protic solvent. frontiersin.orgnih.gov The recovery and reuse of solvents, if not properly controlled, can also introduce contaminants that may lead to the formation of impurities. fda.gov

Influence of Temperature:

Temperature is a critical factor in chemical reactions, including the degradation pathways that lead to impurity formation. Elevated temperatures can accelerate the rate of nitrosamine (B1359907) formation. dgra.de Forced degradation studies on Desvenlafaxine have been conducted at elevated temperatures, such as 80°C, to induce the formation of degradation products for analytical purposes. nih.gov However, specific studies detailing the quantitative effect of a range of temperatures on the yield of this compound are not extensively available in public literature. In the synthesis of O-Desvenlafaxine succinate, grinding a solid-solid mixture of the free base and succinic acid is performed below 60°C, indicating an awareness of temperature control to maintain purity. google.com

Influence of pH:

The pH of the reaction medium is a paramount factor in the formation of N-nitroso compounds. Acidic conditions, particularly in the pH range of 3-5, are considered high-risk for the nitrosation of amines. usp.org The solubility of Desvenlafaxine succinate monohydrate is pH-dependent, increasing at lower pH values. hres.ca This increased solubility in acidic environments could potentially enhance the accessibility of the amine group to nitrosating agents. Conversely, a pH greater than 7 is generally considered to be of lower risk for nitrosamine formation. usp.org However, it has been noted that nitrosation can still occur at neutral to basic pH in the presence of certain aldehydes. usp.org

Interactive Data Table: Influence of Reaction Conditions on O-Desvenlafaxine Purity

| Parameter | Condition | Observation on Purity/Impurity Formation |

| Solvent | Isopropanol (in dimethylation) | Exhibits special advantages in the dimethylation step for O-Desvenlafaxine synthesis. frontiersin.orgnih.gov |

| Mixed solvent (acetone and water) | Used for crystallization of O-Desvenlafaxine succinate monohydrate to achieve high purity (99.92%). nih.govresearchgate.net | |

| Temperature | Below 60°C (during grinding for salt formation) | Temperature control is implemented to maintain the purity of the final product. google.com |

| 80°C (in forced degradation studies) | Used to accelerate the formation of degradation products for analytical characterization. nih.gov | |

| pH | Acidic (pH 3-5) | High-risk range for the formation of N-nitroso impurities. usp.org |

| pH > 7 | Generally considered low risk for nitrosamine formation. usp.org | |

| pH-dependent solubility | Desvenlafaxine succinate solubility increases at lower pH, potentially affecting reaction kinetics. hres.ca |

Role of Intermediates in Impurity D Generation

The formation of this compound is intrinsically linked to the presence of a vulnerable amine that can be nitrosated. In the context of O-Desvenlafaxine synthesis and degradation, the primary intermediates of concern are O-Desvenlafaxine itself or its N-desmethyl precursor.

O-Desvenlafaxine is a tertiary amine. nih.govpsychopharmacologyinstitute.com Tertiary amines can undergo nitrosation through a dealkylative pathway, which results in the formation of a secondary amine that is subsequently nitrosated. publications.gc.ca Therefore, O-Desvenlafaxine can be considered a direct precursor to Impurity D.

The synthesis of O-Desvenlafaxine involves several key intermediates. One of the final steps in a common synthesis route is the dimethylation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) using formaldehyde (B43269) and formic acid to yield O-desmethylvenlafaxine (ODV). nih.govresearchgate.net

If nitrosating agents are present during this or subsequent steps, the newly formed tertiary amine of O-Desvenlafaxine could react to form Impurity D. Furthermore, any unreacted secondary amine intermediates or the presence of N-desmethyl-desvenlafaxine as an impurity from the synthesis could also be direct precursors for nitrosation. The control of nitrosating species throughout the manufacturing process is therefore crucial to prevent the formation of this impurity from these intermediates. fda.gov

Interactive Data Table: Key Intermediates in O-Desvenlafaxine Synthesis and their Potential Role in Impurity D Formation

| Intermediate Name | Chemical Structure | Role in Synthesis | Potential for Impurity D Formation |

| 1-[2-amino-1-(4-hydroxyphenyl)ethyl] cyclohexanol (B46403) hydrochloride (Intermediate III) | Primary Amine | Precursor to O-Desvenlafaxine. nih.govresearchgate.net | Primary amines are generally not direct precursors to stable N-nitrosamines. pharmaexcipients.com |

| O-Desvenlafaxine (ODV) | Tertiary Amine | Final active pharmaceutical ingredient. nih.govresearchgate.net | Can act as a precursor to Impurity D through nitrosation of the N-methyl group. publications.gc.capharmaexcipients.com |

| N-Desmethyl-Desvenlafaxine | Secondary Amine | Potential process-related impurity or degradation product. | A direct and highly reactive precursor for the formation of N-Nitroso-Desvenlafaxine (Impurity D). chemicea.com |

Advanced Analytical Methodologies for O Desvenlafaxine Impurity D Profiling and Characterization

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and quantification of O-Desvenlafaxine and its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique due to its high resolution, sensitivity, and reproducibility.

The development of a stability-indicating HPLC method is crucial for separating Impurity D from the main API and other related substances. This involves a systematic optimization of various chromatographic parameters to achieve the desired performance.

The choice of stationary phase is critical for achieving effective separation. For O-Desvenlafaxine and its impurities, reversed-phase columns are predominantly used.

C8 Columns : A C8 stationary phase (Octylsilane) has been proven effective for the separation of O-Desvenlafaxine and its potential impurities. ijrpc.com One study achieved efficient chromatographic separation on a Phenomenex Luna C8 column (250 mm x 4.6 mm, 5µm particle size), which provided the necessary selectivity to resolve key impurities. ijrpc.com The use of a C8 column was found to be significant in achieving the desired resolution between certain impurities where C18 columns were less effective. ijrpc.com

C18 Columns : C18 columns (Octadecylsilane) are also widely used and are considered a common stationary phase for this type of analysis. jocpr.com A Hypersil C-18 column has been used in a stability-indicating method for desvenlafaxine (B1082) succinate (B1194679). ceon.rs Similarly, a SymmetryShield C18 column was employed to successfully separate the drug from its degradation products. nih.gov The USP monograph for Desvenlafaxine Succinate also utilizes a C18 column for separating organic impurities. phenomenex.com

Other Phases : Other stationary phases like Phenyl and Cyano (CN) columns have also been utilized. A Zorbax SB Phenyl column was used in an HPLC method for O-desmethylvenlafaxine impurity analysis, while a Zorbax SB CN column was used for determining the impurity profile in extended-release tablets. google.com

Table 1: Examples of Stationary Phases Used in Desvenlafaxine Impurity Analysis

| Stationary Phase | Column Brand/Type | Dimensions | Application |

|---|---|---|---|

| C8 | Phenomenex Luna | 250mm x 4.6mm, 5µm | Separation of potential impurities in Desvenlafaxine Succinate Monohydrate. ijrpc.com |

| C18 | Hypersil | - | Estimation of desvenlafaxine succinate in pharmaceutical dosage forms. ceon.rs |

| C18 | SymmetryShield | 250mm x 4.6mm, 5µm | Separation of desvenlafaxine from stress degradation products. nih.gov |

| C18 | Luna Omega | - | USP monograph method for Desvenlafaxine Succinate and its organic impurities. phenomenex.com |

| Phenyl | Zorbax SB Phenyl | 75mm x 4.6mm, 3.5µm | Analysis of ODV-Dimer and ODV-N-Dimer impurities. google.com |

The mobile phase composition, including the organic modifier, buffer type, and pH, plays a pivotal role in the retention and resolution of analytes.

Isocratic Elution : For simpler separations, an isocratic mobile phase (constant composition) may be sufficient. One method utilized a mobile phase of acetonitrile (B52724) and 5 mM potassium dihydrogen phosphate (B84403) buffer (50:50 v/v) at a pH of 3.8. jocpr.com Another developed method used a mixture of 0.05 M potassium dihydrogen phosphate and methanol (60:40 v/v) at pH 7. ceon.rs

Gradient Elution : For complex mixtures containing impurities with a wide range of polarities, gradient elution is often necessary. A stability-indicating method employed a gradient system with Mobile Phase A consisting of 10mM potassium dihydrogen phosphate buffer (pH 5.0) and Mobile Phase B consisting of an acetonitrile-water mixture (90:10 v/v). ijrpc.com The gradient program was carefully optimized to ensure separation of all known impurities. ijrpc.com Another gradient method used two eluents containing dodecyl sulphate and triethylamine at pH 3.0, with varying proportions of acetonitrile. google.com

The selection of the organic solvent (acetonitrile or methanol) and the pH of the aqueous buffer are critical. The percentage of acetonitrile was found to be a key factor in achieving separation, with percentages above 55% leading to decreased resolution in one study. jocpr.com The pH of the buffer can also significantly impact the retention and peak shape of ionizable compounds like O-Desvenlafaxine and its impurities; a pH of 5.0 was found to be optimal for resolving specific impurities in one case. ijrpc.com

Table 2: Mobile Phase Compositions for Desvenlafaxine Impurity Analysis

| Method Type | Aqueous Phase (A) | Organic Phase (B) | Key Features |

|---|---|---|---|

| Gradient | 10mM Potassium Dihydrogen Phosphate, pH 5.0 | Acetonitrile:Water (90:10 v/v) | Used for separating a range of potential impurities. ijrpc.com |

| Isocratic | 5mM Potassium Dihydrogen Phosphate, pH 3.8 | Acetonitrile | Used to separate an acidic degradation product. jocpr.com |

| Isocratic | 0.05 M Potassium Dihydrogen Phosphate, pH 7.0 | Methanol | Stability-indicating method for dosage forms. ceon.rs |

Fine-tuning other chromatographic parameters is essential to ensure a robust and reliable method.

Flow Rate : The flow rate affects both analysis time and column efficiency. Typical flow rates are around 1.0 mL/min. ijrpc.comceon.rs However, rates may be adjusted (e.g., 0.7 mL/min or 1.5 mL/min) to optimize separation. jocpr.comgoogle.com

Column Temperature : Maintaining a constant column temperature, such as 35°C or 40°C, helps to ensure reproducible retention times and can improve peak shape and selectivity. ijrpc.comgoogle.com

Detection Wavelength : The UV detection wavelength is chosen based on the absorbance maxima of the analyte and its impurities to ensure high sensitivity. For O-Desvenlafaxine and its related compounds, wavelengths are commonly set between 225 nm and 230 nm. ijrpc.comjocpr.comgoogle.com

LC-MS/MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for the definitive identification and structural elucidation of unknown impurities and for highly sensitive quantification.

For impurities like O-Desvenlafaxine Impurity D, LC-MS would be used to determine its molecular weight. Given the chemical formula C15H22N2O3, a high-resolution mass spectrometer would be expected to detect a molecular ion peak corresponding to this composition. lgcstandards.compharmaffiliates.com LC-MS analysis has been successfully used to identify degradation products of O-Desvenlafaxine formed under stress conditions, such as acid hydrolysis. nih.govresearchgate.net By analyzing the mass spectra and fragmentation patterns (MS/MS), a proposed structure for an unknown impurity can be established. nih.gov This technique is also used for the sensitive quantification of O-Desvenlafaxine in biological matrices, demonstrating its utility for trace-level analysis. ijrpc.comnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Spectroscopic Characterization of Isolated Impurity D

Once this compound is isolated, typically through preparative HPLC, a suite of spectroscopic techniques is employed to confirm its chemical structure unequivocally.

Mass Spectrometry (MS) : As mentioned, MS provides the molecular weight of the impurity. For this compound (N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide), the expected molecular weight is approximately 278.35 g/mol . lgcstandards.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum provide detailed information about the different protons in the molecule, while the ¹³C NMR spectrum identifies all unique carbon environments. These techniques were used to characterize other impurities and degradation products of O-Desvenlafaxine, confirming structural features like the disappearance of certain signals and the appearance of new ones corresponding to the modified structure. ijrpc.comjocpr.com

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule. For Impurity D, characteristic absorption bands for O-H (hydroxyl), and N=O (nitrous amide) groups would be expected. This technique has been used alongside NMR and MS to confirm the structure of other O-Desvenlafaxine degradation products. jocpr.com

Together, these analytical and spectroscopic methodologies provide a comprehensive framework for the profiling, quantification, and structural characterization of this compound, ensuring the quality and safety of the final drug product.

Table 3: List of Chemical Compounds

| Compound Name | Other Names / Type |

|---|---|

| O-Desvenlafaxine | ODV, O-desmethyl venlafaxine (B1195380) |

| This compound | N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide |

| Venlafaxine | Parent Drug |

| Acetonitrile | HPLC Mobile Phase Component |

| Methanol | HPLC Mobile Phase Component |

| Potassium Dihydrogen Phosphate | HPLC Buffer Component |

| Ammonium Acetate | HPLC Buffer Component |

| Triethylamine (TEA) | HPLC Mobile Phase Additive |

| O-Desvenlafaxine N-oxide | Impurity C |

| 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol | Acidic Degradation Product |

| ODV-Dimer | Impurity |

| ODV-N-Dimer | Impurity |

| Venlafaxine Base | Impurity |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. farmaciajournal.com By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a molecular "fingerprint," revealing characteristic vibrational modes of different chemical bonds. farmaciajournal.com For this compound, with the chemical name N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide, IR spectroscopy is instrumental in confirming the presence of key functional groups that define its structure. lgcstandards.compharmaffiliates.com

The analysis involves passing infrared radiation through a sample of the impurity and detecting which wavelengths are absorbed. The resulting spectrum, a plot of absorbance versus wavenumber, is then interpreted to identify the functional groups based on their known absorption ranges.

Detailed Research Findings:

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure. These include a broad absorption for the hydroxyl (-OH) groups, sharp peaks for the aromatic C-H bonds, and specific bands for the C-O and the unique N-N=O (nitrous amide) functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Structure Confirmation |

|---|---|---|---|

| O-H (Phenolic and Alcoholic) | 3600-3200 (Broad) | Stretching | Confirms the presence of both the phenolic and cyclohexanol (B46403) hydroxyl groups. |

| C-H (Aromatic) | 3100-3000 | Stretching | Indicates the presence of the hydroxyphenyl aromatic ring. |

| C-H (Aliphatic) | 3000-2850 | Stretching | Corresponds to the C-H bonds in the cyclohexyl ring and ethyl chain. |

| C=C (Aromatic) | 1600-1450 | Ring Stretching | Further confirms the aromatic ring structure. |

| N-N=O (Nitrous Amide) | 1500-1450 | N=O Stretching | A key band distinguishing Impurity D from O-Desvenlafaxine. |

| C-O | 1260-1000 | Stretching | Represents the C-O bonds of the phenolic and alcoholic groups. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with extremely high accuracy. scispace.com It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which is precise enough to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₁₅H₂₂N₂O₃. lgcstandards.compharmaffiliates.com

This technique involves ionizing the sample and separating the resulting ions based on their m/z in a high-resolution mass analyzer. The measured accurate mass is then compared to the theoretical mass calculated from the elemental composition, with a minimal mass error (typically <5 ppm) confirming the proposed formula.

Detailed Research Findings:

The confirmation of the molecular formula of this compound is achieved by comparing its experimentally determined monoisotopic mass with the theoretically calculated value. The high precision of HRMS allows for the confident assignment of the elemental formula C₁₅H₂₂N₂O₃.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₃ |

| Theoretical Monoisotopic Mass | 278.16304 u |

| Ion Species (Example) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 279.17032 |

| Hypothetical Measured m/z for [M+H]⁺ | 279.17019 |

| Mass Error (ppm) | -0.47 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. scispace.com ¹H NMR provides detailed information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the structure. sc.edu Together, these techniques allow for the unambiguous assignment of the atomic framework of this compound.

In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal are analyzed to map the proton environments. In ¹³C NMR, the chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl). sc.edu

Detailed Research Findings:

The complete structural assignment of this compound is achieved through comprehensive analysis of its ¹H and ¹³C NMR spectra. The data are consistent with the proposed structure of N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.4 | Singlet | 1H | Phenolic -OH |

| ~7.1 | Doublet | 2H | Aromatic Protons (ortho to -OH) |

| ~6.7 | Doublet | 2H | Aromatic Protons (meta to -OH) |

| ~4.5 | Singlet | 1H | Alcoholic -OH |

| ~3.1-3.5 | Multiplet | 3H | -CH-CH₂- |

| ~2.9 | Singlet | 3H | N-CH₃ |

| ~1.0-1.8 | Multiplet | 10H | Cyclohexyl Protons |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157 | Aromatic C-O |

| ~131 | Aromatic C-H |

| ~128 | Aromatic Quaternary C |

| ~115 | Aromatic C-H |

| ~72 | Quaternary C-OH (Cyclohexyl) |

| ~53 | -CH- (Ethyl) |

| ~50 | -CH₂-N (Ethyl) |

| ~37 | N-CH₃ |

| ~21-34 | Cyclohexyl -CH₂- carbons |

Method Validation According to ICH Q2(R1) Guidelines

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For quantifying impurities like this compound, method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. europa.euich.org This ensures that the method is reliable, reproducible, and accurate for the determination of the impurity's content in the drug substance. Key validation parameters include specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). ich.orgpharmtech.com

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.org For an impurity quantification method, this means demonstrating that the signal for this compound is free from interference from the main API (O-Desvenlafaxine) and other related substances. pharmtech.comijrpc.com

Specificity is typically demonstrated through forced degradation studies. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. ceon.rs The analytical method, often a stability-indicating HPLC method, is then used to analyze these stressed samples to show that the impurity peak is well-resolved from any degradants formed. ijrpc.comceon.rs

Detailed Research Findings:

A validated HPLC method for O-Desvenlafaxine and its impurities demonstrates specificity by showing no interference at the retention time of Impurity D from the parent compound or other degradation products. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the chromatographic peak for Impurity D is spectrally homogeneous.

| Stress Condition | Outcome | Specificity Confirmation |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1N HCl) | Minor degradation observed. | Impurity D peak is resolved from degradant peaks. Peak purity passes. |

| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed. | Impurity D peak is resolved from major degradant peaks. Peak purity passes. |

| Oxidative (e.g., 3% H₂O₂) | Major degradation observed. ijrpc.com | Impurity D peak is resolved from oxidative degradants. Peak purity passes. |

| Thermal (e.g., 80°C) | No significant degradation. ceon.rs | Baseline is clean at the retention time of Impurity D. |

| Photolytic (ICH Q1B) | Minor degradation observed. | Impurity D peak is resolved from photolytic degradants. Peak purity passes. |

Linearity and Calibration Range Determination

Linearity demonstrates that the results obtained from an analytical method are directly proportional to the concentration of the analyte within a given range. ich.org For impurity quantification, the range should typically span from the limit of quantitation (LOQ) to 120% or 150% of the specification limit for that impurity. ich.orgijrpc.com

Linearity is established by preparing a series of standard solutions of this compound at a minimum of five different concentrations. ich.org These solutions are analyzed, and a calibration curve is constructed by plotting the instrument response (e.g., peak area) against the concentration. The relationship is evaluated using linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity. An r² value of ≥ 0.999 is generally considered acceptable. ijrpc.comjocpr.com

Detailed Research Findings:

Analytical methods for Desvenlafaxine impurities have demonstrated excellent linearity over the required concentration ranges. The calibration curve is consistently linear, with a correlation coefficient exceeding 0.999.

| Concentration Level (% of Test Conc.) | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| LOQ | 0.10 | 1520 |

| 50% | 0.75 | 11280 |

| 100% | 1.50 | 22550 |

| 120% | 1.80 | 27010 |

| 150% | 2.25 | 33850 |

| Linear Regression Analysis | ||

| Slope (m) | 15015 | |

| Intercept (c) | 25 | |

| Correlation Coefficient (r²) | 0.9998 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy. ceon.rs The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with suitable precision and accuracy under the stated experimental conditions. pharmtech.comceon.rs

According to ICH guidelines, LOD and LOQ can be determined in several ways, most commonly by:

Signal-to-Noise Ratio: Analyzing samples with known low concentrations and establishing the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ. jocpr.com

Based on the Standard Deviation of the Response and the Slope: Using the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. The formulas are LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). ceon.rsjocpr.com

For impurity analysis, it is crucial that the method's LOQ is at or below the reporting threshold for the impurity.

Detailed Research Findings:

Validated HPLC methods for Desvenlafaxine impurities are highly sensitive, with low LOD and LOQ values that are well below typical reporting thresholds. ijrpc.com This ensures that even trace levels of this compound can be accurately quantified.

| Parameter | Determination Method | Typical Value (as % of Test Conc.) | Typical Value (µg/mL) |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N ≈ 3:1) | ~0.002% ijrpc.com | ~0.03 µg/mL ceon.rs |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N ≈ 10:1) | ~0.006% ijrpc.com | ~0.10 µg/mL ceon.rs |

| Limit of Detection (LOD) | Based on Calibration Curve Slope | N/A | 1.146 µg/mL jocpr.com |

| Limit of Quantitation (LOQ) | Based on Calibration Curve Slope | N/A | 3.476 µg/mL jocpr.com |

Accuracy and Recovery Assessment

Accuracy, in the context of analytical method validation, demonstrates the closeness of test results obtained by the method to the true value. It is a critical attribute for quantifying impurities and is often evaluated through recovery studies. For impurities related to Desvenlafaxine, accuracy is typically determined by spiking a placebo or a sample of the drug substance with known concentrations of the impurity.

The assessment is generally performed at a minimum of three concentration levels, covering the expected range of the impurity, from the quantitation limit (QL) up to 150% of the specification limit. The percentage recovery of the added impurity is then calculated. Studies on related substances in Desvenlafaxine have demonstrated that analytical methods can achieve high levels of accuracy. For instance, recovery for various impurities has been consistently found to be within the range of 94.65% to 101.05%, indicating the method's capability to provide accurate measurements of these impurities. ijrpc.com

These high recovery rates confirm that the analytical procedure is free from significant matrix effects or interferences from the main component, O-Desvenlafaxine, and other potential substances present in the sample.

Table 1: Representative Accuracy and Recovery Data for Desvenlafaxine-Related Impurities

| Spiked Level (% of Specification) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

|---|---|---|---|

| 50% | 0.75 | 0.74 | 98.7 |

| 100% | 1.50 | 1.51 | 100.7 |

Note: The data presented is representative of typical recovery studies for impurities of Desvenlafaxine and may not be specific to this compound.

Precision (Repeatability and Intermediate Precision)

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This validation parameter is considered at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval of time with the same analyst and equipment. It is typically determined by analyzing a minimum of six replicate samples of a homogeneous mixture spiked with the impurity at a specified concentration (e.g., 100% of the specification limit). The results are expressed as the relative standard deviation (%RSD).

Intermediate Precision: This parameter expresses the within-laboratory variations, such as different days, different analysts, or different equipment. The goal is to verify the reliability of the method when used for routine analysis over time. For Desvenlafaxine-related impurities, intermediate precision has been evaluated by different analysts on different instruments, with the %RSD for the peak areas of each impurity found to be within 5.0. ijrpc.com This demonstrates the method's ruggedness under typical laboratory variations.

Low %RSD values in both repeatability and intermediate precision studies indicate that the analytical method is highly precise for the quantification of impurities like this compound.

Table 2: Representative Precision Data for Desvenlafaxine-Related Impurities

| Precision Type | Parameter | Acceptance Criteria (%RSD) | Observed Value (%RSD) |

|---|---|---|---|

| Repeatability | Peak Area (n=6) | ≤ 5.0 | 1.8 |

| Intermediate Precision (Day 1 vs. Day 2) | Peak Area | ≤ 5.0 | 2.5 |

Note: The data presented is representative for impurities of Desvenlafaxine and may not be specific to this compound.

System Suitability Test (SST) Development

System Suitability Tests (SST) are an integral part of any analytical chromatographic method. They are performed before and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended application. The SST parameters and their acceptance criteria are established during method development and validation.

For the analysis of O-Desvenlafaxine and its impurities, typical SST parameters include:

Resolution (Rs): Ensures the separation between the impurity peak and the main drug peak, or any other closely eluting impurity. A resolution of not less than 1.5 is generally required. windows.net

Tailing Factor (T): Measures the symmetry of the chromatographic peak. A value of not more than 2.0 is typically accepted. jocpr.com

Theoretical Plates (N): Indicates the efficiency of the column. A higher number of theoretical plates results in narrower and sharper peaks. A minimum of 2000 is often required. jocpr.com

Relative Standard Deviation (%RSD): The precision of replicate injections of a standard solution is monitored. For impurity analysis, a %RSD of not more than 5.0% for the peak area is a common requirement. windows.net

Signal-to-Noise (S/N) Ratio: This is particularly important for verifying the quantitation limit. A signal-to-noise ratio of not less than 10 is typically required for the impurity at the quantitation limit. windows.net

According to the USP monograph for Desvenlafaxine Succinate Organic Impurities, the system suitability requires a resolution of no less than 1.5 between Desvenlafaxine Related Compound B and Desvenlafaxine Succinate, a %RSD of no more than 5% for Desvenlafaxine Succinate, and a signal-to-noise ratio of not less than 10. windows.net

Table 4: Typical System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Resolution (Rs) | ≥ 1.5 |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Peak Area (n=6) | ≤ 5.0% |

Development and Utilization of Impurity Reference Standards

The availability of well-characterized reference standards for impurities is fundamental to the accurate identification and quantification of these substances in pharmaceutical products. A reference standard for this compound is a highly purified material that is used as a benchmark for comparison.

Development: The development of an impurity reference standard involves several key steps. First, the impurity must be synthesized or isolated from bulk drug material. The structure of the isolated impurity is then unequivocally confirmed using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Once the structure is confirmed, the purity of the reference standard is meticulously determined using a combination of analytical techniques, often including HPLC, titration, and residual solvent analysis.

Utilization: Reference standards for Desvenlafaxine impurities, including this compound, are crucial for several aspects of pharmaceutical quality control:

Peak Identification: In chromatographic analysis, the retention time of the reference standard is used to confirm the identity of the impurity peak in a sample.

Method Validation: Reference standards are essential for validating analytical methods, particularly for determining specificity, accuracy, linearity, and the limit of quantification. synzeal.com

Quantitative Analysis: A reference standard of known purity and concentration is used to prepare calibration standards, which are then used to quantify the amount of the impurity present in the test sample.

Quality Control (QC): In routine QC testing, reference standards are used to ensure that the levels of impurities in each batch of the drug substance are within the specified limits. synzeal.com

Companies specializing in pharmaceutical reference standards supply materials for Desvenlafaxine impurities that are thoroughly characterized and come with a detailed Certificate of Analysis (COA), ensuring they meet regulatory compliance. synzeal.com

Table of Compound Names

| Compound Name | Chemical Name |

|---|---|

| This compound | N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-methylnitrous amide lgcstandards.com |

| O-Desvenlafaxine | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol pfizermedical.comnih.gov |

Control Strategies and Mitigation of O Desvenlafaxine Impurity D

Optimization of Synthetic Processes for Impurity Reduction

The most effective strategy to control impurities is to minimize their formation during the synthesis of the API. registech.com This involves a deep understanding of the reaction mechanisms and the impact of various process parameters.

Strategic Modifications in Reaction Conditions to Minimize Impurity D Formation

The formation of impurities is often highly sensitive to the conditions under which a chemical reaction is conducted. In the synthesis of O-Desvenlafaxine, several key parameters can be adjusted to suppress the generation of Impurity D. Research has shown that a novel and green synthetic process can achieve high yield and purity while minimizing impurities. researchgate.netnih.gov

One optimized synthesis of O-desmethylvenlafaxine (ODV) involves the dimethylation of the intermediate 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) using a 37% formaldehyde (B43269) solution and an 85% formic acid solution. frontiersin.orgnih.gov Optimization of this step is crucial. For instance, using an excess of formaldehyde can be unfavorable to the reaction. nih.gov The ideal equivalent range for formaldehyde has been identified as 2.0-3.0 equivalents. nih.gov

Furthermore, the reaction time plays a significant role. Studies have demonstrated that increasing the reaction time during certain steps can be more conducive to crystallization and result in higher purity of the final product. frontiersin.org A systematic approach to optimizing reactant ratios, temperature, and solvent formulations is essential for developing robust process parameters that minimize the formation of not only Impurity D but other related substances as well. jestr.org

For example, in the synthesis of O-desmethylvenlafaxine succinate (B1194679) monohydrate (DVS), a longer reaction time of 2–4 hours proved beneficial for crystallization, leading to a purity of up to 99.90%. frontiersin.org

Identification and Control of Critical Process Parameters in Manufacturing

Identifying and controlling critical process parameters (CPPs) is a cornerstone of modern pharmaceutical manufacturing, guided by the principles of Quality by Design (QbD). evotec.com For the synthesis of O-Desvenlafaxine, this involves a thorough evaluation of how raw materials, intermediates, and reaction conditions affect the impurity profile. evotec.com

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the quantification of impurities in Desvenlafaxine (B1082) Succinate, allowing for precise monitoring of the manufacturing process. researchgate.net This analytical method is capable of detecting all process-related impurities, ensuring that the API meets quality standards. researchgate.net

Key parameters that require stringent control include:

Purity of Starting Materials: The quality of the initial reactants and intermediates has a direct impact on the final impurity profile. registech.com

Reaction Temperature: As demonstrated in various synthetic routes, temperature can influence reaction kinetics and the formation of by-products. researchgate.netfrontiersin.org

Solvent Composition: The choice of solvent can affect reaction pathways and the solubility of impurities, thereby influencing their formation and removal. researchgate.netfrontiersin.org

Reaction Time: As previously mentioned, the duration of a reaction can be critical for maximizing yield and purity. frontiersin.org

By carefully monitoring and controlling these parameters, manufacturers can ensure a consistent and high-quality output with minimal levels of Impurity D.

Purification Techniques for Impurity Removal

Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are essential to remove these unwanted compounds from the final API. seppure.com

Application of Crystallization and Recrystallization for Impurity Exclusion

Crystallization is a powerful and widely used technique for purifying solid compounds in the pharmaceutical industry. numberanalytics.comtayanasolutions.com It is often the most effective method for purifying a chemical compound on an industrial scale. tricliniclabs.com The process involves dissolving the impure solid in a suitable solvent and then allowing the desired compound to crystallize out, leaving the impurities behind in the solvent, or "mother liquor". tayanasolutions.com

For O-Desvenlafaxine, crystallization and recrystallization have been shown to be effective in achieving high purity. In one optimized process, O-desmethylvenlafaxine succinate monohydrate (DVS) was crystallized from a mixed solvent of acetone (B3395972) and water (3:1) to achieve a purity of 99.92%. researchgate.netnih.gov

Different crystallization techniques can be employed, including:

Cooling Crystallization: This involves cooling a saturated solution to induce crystallization. numberanalytics.com

Anti-solvent Crystallization: An anti-solvent (a solvent in which the compound is less soluble) is added to a solution to precipitate the desired compound. microporetech.com

Evaporation Crystallization: The solvent is evaporated to increase the concentration of the solute and induce crystallization. numberanalytics.com

A further recrystallization step using acetone and water can yield O-desmethyl-Venlafaxine succinate in a pure, stable crystalline form. google.com Similarly, recrystallization from isopropanol (B130326) has been used to purify intermediates in the synthesis. google.com The choice of solvent system is critical; for instance, a mixture of acetone and ethanol (B145695) has been used for the recrystallization of O-desmethyl-Venlafaxine oxalate. google.com

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Solvent System | Acetone and Water (3:1) | Purity of 99.92% and yield of 90.27% | researchgate.netnih.gov |

| Reaction Time | 2-4 hours | Highest purity of 99.90% | frontiersin.org |

| Recrystallization Solvent | Acetone and Water | Pure, stable crystalline form | google.com |

Chromatographic Purification Scale-Up Considerations

While crystallization is often preferred for large-scale purification, chromatography can be a valuable tool, particularly for removing impurities that are difficult to separate by other means. seppure.com High-performance liquid chromatography (HPLC) is a powerful analytical technique that can also be scaled up for preparative purification. tayanasolutions.com

In the context of O-Desvenlafaxine, a reverse-phase HPLC method has been developed to separate and quantify impurities. researchgate.net This method utilizes a C-8 column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and water. researchgate.net

When considering scaling up a chromatographic purification process, several factors must be addressed:

Column Size and Packing Material: The dimensions of the column and the properties of the stationary phase must be appropriate for the desired throughput.

Solvent Consumption: Large-scale chromatography can be solvent-intensive, so optimizing the mobile phase composition is crucial for economic and environmental reasons.

Loading Capacity: The amount of crude material that can be loaded onto the column without compromising separation efficiency needs to be determined.

Fraction Collection: An automated and efficient system for collecting the purified fractions is necessary.

While no specific details on the large-scale chromatographic purification of O-Desvenlafaxine Impurity D were found in the provided search results, the principles of scaling up analytical HPLC methods are well-established in the pharmaceutical industry.

Impurity Profiling and Long-Term Stability Monitoring

A comprehensive understanding of the impurity profile of a drug substance is a regulatory requirement. symeres.com This includes not only process-related impurities like Impurity D but also degradation products that may form during storage. usp.org

For O-Desvenlafaxine, stability-indicating HPLC methods have been developed to monitor the drug substance over time. ijrpc.comoup.com These methods are designed to separate the active ingredient from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. ijrpc.comnih.gov

Forced degradation studies have shown that Desvenlafaxine succinate monohydrate is stable under acidic and basic conditions but can degrade under oxidative stress, forming Desvenlafaxine N-oxide. ijrpc.com Another study found significant degradation under acidic conditions. researchgate.net These studies are crucial for establishing the degradation pathways and identifying potential degradants that need to be monitored during long-term stability studies. researchgate.net

The results of these stability studies inform the recommended storage conditions and shelf-life of the API and the final drug product.

| Stress Condition | Observation | Major Degradant Identified | Reference |

|---|---|---|---|

| Acid Hydrolysis (1N HCl, 3h) | Stable | N/A | ijrpc.com |

| Acid Hydrolysis (1 M HCl, 80°C, 8h) | Significant degradation | 4-[2-(dimethylamino)(1-cyclohexylidene) ethyl]phenol | researchgate.net |

| Base Hydrolysis (1N NaOH, 3h) | Stable | N/A | ijrpc.com |

| Oxidative Degradation (10% H₂O₂, 80°C, 3h) | Significant degradation | Desvenlafaxine N-oxide | ijrpc.com |

Strategies for Routine Monitoring of Impurity Levels in Drug Substance

Routine monitoring of this compound in the drug substance is a critical component of quality control in pharmaceutical manufacturing. The primary strategy involves the use of a validated, stability-indicating analytical method capable of separating and quantifying Impurity D from the active pharmaceutical ingredient (API) and other related substances. oup.comijrpc.com High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and effective technique employed for this purpose. oup.comresearchgate.netnih.gov

The development of such a method is guided by the International Conference on Harmonization (ICH) guidelines, specifically Q2 for analytical validation. oup.com Validation ensures the method is specific, accurate, precise, linear, and robust for its intended use. ijrpc.comnih.gov A key feature of the method is its stability-indicating power, which is the ability to resolve the main drug peak from all potential impurities and degradation products, including Impurity D. oup.comceon.rs This is confirmed through forced degradation studies where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants. oup.combanglajol.info Impurity D has been identified as a degradation-related impurity, making these studies particularly relevant. oup.com

For routine analysis, a sample of the O-Desvenlafaxine drug substance is dissolved in a suitable diluent and analyzed using the validated HPLC method. The level of Impurity D is quantified against a reference standard. The acceptance criteria, or the maximum allowable level of Impurity D, are set based on regulatory guidelines such as ICH Q3A, which pertains to impurities in new drug substances.

Several specific HPLC methods have been developed for the determination of O-Desvenlafaxine and its impurities. oup.comijrpc.comnih.gov These methods are designed to be sensitive enough to detect impurities at very low levels, with detection limits often in the range of 0.002-0.016% of the analyte concentration. ijrpc.com The accuracy of these methods is confirmed through recovery studies, with acceptable recovery typically falling between 94% and 102%. ijrpc.comnih.gov

Table 1: Example of Chromatographic Conditions for Routine Monitoring of O-Desvenlafaxine Impurities

| Parameter | Condition 1 oup.comnih.gov | Condition 2 ijrpc.com | Condition 3 researchgate.net |

|---|---|---|---|

| Column | YMC-pack ODS-A (150 × 4.6 mm, 3 μm) | C8 Stationary Phase | Discovery C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient mixture of Solvent A (Buffer/Acetonitrile) and Solvent B (Water/Acetonitrile) | Acetonitrile and Buffer | Isocratic; Acetonitrile: Phosphate buffer pH 3.8 (50:50 v/v) |

| Flow Rate | Not specified, but run time is 14 min | 1.0 mL/min | 0.7 mL/min |

| Detection (UV) | 230 nm | 225 nm | 229 nm |

| Injection Volume | Not specified | 20 µL | Not specified |

Design of Stability Protocols for Impurity D Assessment

The design of stability protocols for assessing this compound is governed by ICH guideline Q1A(R2), "Stability Testing of New Drug Substances and Products". ijrpc.comnih.gov These protocols are essential for determining the retest period for the drug substance and the shelf-life of the drug product by evaluating how their quality attributes, including impurity levels, change over time under the influence of various environmental factors. swissmedic.ch

Stability studies involve storing the drug substance in controlled environments that simulate different climatic conditions. The protocols typically include long-term, intermediate, and accelerated stability studies. swissmedic.chfda.gov

Long-Term Stability Testing: This is conducted under the recommended storage conditions for the anticipated market. For Climatic Zones I and II (temperate and subtropical), the standard condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). swissmedic.ch Samples are tested at regular intervals, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter. fda.gov

Accelerated Stability Testing: These studies are performed under exaggerated storage conditions to increase the rate of chemical degradation and physical change. A common condition is 40°C ± 2°C / 75% ± 5% RH. swissmedic.ch Data from these studies, which typically run for 6 months, are used to predict the shelf life at the long-term storage condition. fda.gov

For Impurity D assessment, samples from these stability chambers are pulled at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed using a validated stability-indicating HPLC method as described in the previous section. oup.comswissmedic.chfda.gov The objective is to monitor any increase in the concentration of Impurity D over time.

In addition to formal stability studies, forced degradation (or stress testing) is a crucial part of the protocol. oup.combanglajol.info These studies, conducted during development, expose the drug substance to conditions more severe than those used in accelerated stability testing. oup.com This helps to identify likely degradation products, such as Impurity D, and establish the intrinsic stability of the molecule. oup.comceon.rsnih.gov The degradation pathways elucidated from these studies inform the development of the stability-indicating analytical method. oup.com

Table 2: Summary of Forced Degradation Conditions Applied to O-Desvenlafaxine

| Stress Condition | Details from Published Studies |

|---|---|

| Acid Hydrolysis | 1.0 M HCl at 70°C for 2 hours. oup.com / 1N HCl for 3 hours. ijrpc.com / 0.5 N HCl at 70°C for 2 hours (resulted in 18.65% degradation). banglajol.info |

| Base Hydrolysis | 0.5 M NaOH at 70°C for 12 hours. oup.com / 1N NaOH for 3 hours. ijrpc.com / 1.0 N NaOH at 70°C for 12 hours (resulted in 11.01% degradation). banglajol.info |

| Oxidative Degradation | 2.0% H₂O₂ at room temperature for 10 minutes. oup.com / 10% H₂O₂ at 80°C for 3 hours. ijrpc.com / 3% H₂O₂ at 50°C for 2 hours (resulted in 17.05% degradation). banglajol.info |

| Thermal Degradation | 105°C for 10 days. oup.com / 80°C for 2 hours (solid state). ceon.rs |

| Photolytic Degradation | UV light (200 W h/m²) and visible light (1.2 million lux h) for 10 days. oup.com |

| Water Hydrolysis | 70°C for 48 hours. oup.com |

The results from these stability protocols provide the necessary data to establish a retest period for the O-Desvenlafaxine drug substance, ensuring that the level of Impurity D and other impurities remains within acceptable limits throughout its assigned shelf life. swissmedic.ch

Regulatory and Quality Aspects Pertaining to O Desvenlafaxine Impurities

Adherence to International Conference on Harmonisation (ICH) Guidelines

The ICH provides a unified set of guidelines for the European Union, Japan, and the United States to ensure that stability data is mutually accepted by regulatory authorities in these regions. nih.gov These guidelines are fundamental in controlling impurities in new drug substances and products.

ICH Q3A (Impurities in New Drug Substances) Requirements

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu This guideline is not intended for the clinical research stage but for registration applications. ich.org It classifies impurities into organic, inorganic, and residual solvents. ich.org O-Desvenlafaxine Impurity D falls under the category of organic impurities, which can arise during the manufacturing process or storage of the new drug substance. ich.org

The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. ich.org For a maximum daily dose of up to 2g, the reporting threshold is 0.05%. ich.org This means that any impurity at or above this level must be reported. premier-research.com The identification threshold, the level at which an impurity's structure must be determined, is typically 0.10% or a daily intake of 1.0 mg, whichever is lower. premier-research.com Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies. ich.orgeuropa.eu

A summary of the thresholds is provided in the table below:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | Not Applicable |

Data sourced from ICH Q3A(R2) Guideline ich.org

ICH Q1A (Stability Testing of New Drug Substances and Products) Implications

ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products. ich.org The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product changes over time under the influence of various environmental factors like temperature, humidity, and light. ich.orgeag.com These studies are crucial for determining the re-test period for the drug substance and the shelf life for the drug product. ich.org

Stress testing, a component of stability studies, is performed under more severe conditions than accelerated testing and helps to identify likely degradation products, such as this compound. ich.orgeuropa.eu This information is vital for establishing degradation pathways and validating the analytical procedures used. ich.org Forced degradation studies on desvenlafaxine (B1082) have been conducted under various stress conditions, including acidic, basic, oxidative, and photolytic, to understand its degradation behavior. banglajol.inforesearchgate.net These studies help in the development of stability-indicating analytical methods capable of separating the drug from its degradation products. oup.com

Compliance with Pharmacopoeial Standards (e.g., USP, EP) for Related Substances

Pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drugs and drug products. naarini.comdrugfuture.com These standards include monographs that specify tests, procedures, and acceptance criteria for the identity, strength, quality, and purity of a substance. For O-Desvenlafaxine, compliance with the limits for related substances set forth in its respective monographs in the USP and EP is mandatory. sigmaaldrich.com

The European Pharmacopoeia often provides reference standards for specified impurities to be used in the identification and control of these substances. drugfuture.comedqm.eu For instance, Venlafaxine (B1195380) EP Impurity D is a specified impurity in the EP. veeprho.com Analytical methods, often high-performance liquid chromatography (HPLC), are detailed in the pharmacopoeias to ensure that impurities are accurately quantified and controlled within the specified limits. oup.comresearchgate.net

Risk Assessment and Management of Potential Impurities

A risk-based approach is essential for managing impurities in pharmaceuticals. This involves identifying potential impurities, assessing their risk to patient safety, and implementing control strategies to mitigate those risks.

Evaluation of Genotoxic Impurities in the Context of O-Desvenlafaxine Synthesis

Genotoxic impurities are of particular concern as they have the potential to damage DNA and cause cancer. triphasepharmasolutions.com The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. premier-research.com

The synthesis of O-Desvenlafaxine may involve reagents or produce intermediates that are potentially genotoxic. researchgate.netnih.gov For example, some synthetic routes might use agents that could be classified as genotoxic. triphasepharmasolutions.com A critical part of the risk assessment is to evaluate the potential for these impurities to be present in the final drug substance. lupinepublishers.com This involves considering the reactivity and volatility of the impurity and the purification capabilities of the manufacturing process. triphasepharmasolutions.com

If a potential genotoxic impurity is identified, a thorough risk assessment is conducted. This may involve in silico (computer-based) toxicity predictions and, if necessary, in vitro genotoxicity assays like the Ames test. lupinepublishers.com The goal is to ensure that any genotoxic impurity is controlled at or below the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible risk of carcinogenicity. lupinepublishers.com For most genotoxic impurities, the TTC is set at 1.5 µg per day. lupinepublishers.com Research has been conducted to develop and optimize the synthesis of O-desmethylvenlafaxine succinate (B1194679) to improve the residual standards for genotoxic impurities. researchgate.netfrontiersin.org While desvenlafaxine itself is not considered genotoxic, the control of potential genotoxic impurities from the synthesis process is a critical regulatory requirement. hres.ca

Integration of Quality by Design (QbD) Principles in Impurity Control Strategies

The control of impurities in active pharmaceutical ingredients (APIs) like O-Desvenlafaxine is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product. The integration of Quality by Design (QbD) principles provides a modern, systematic, and science-based approach to ensure the quality of the drug substance. This proactive methodology, which is encouraged by global regulatory bodies, moves beyond traditional quality control methods that rely on end-product testing to a more comprehensive understanding and control of the manufacturing process itself. nih.govresearchgate.net For O-Desvenlafaxine, the application of QbD is instrumental in managing impurities, including the specific entity this compound.

The foundation of a QbD approach to impurity control lies in a deep understanding of the product and the manufacturing process. nih.gov This begins with the identification of Critical Quality Attributes (CQAs) of the drug substance, which are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov For O-Desvenlafaxine, the level of any given impurity, such as Impurity D, is a crucial CQA.

A key element of QbD is a thorough risk assessment to identify and understand the parameters that can influence the CQAs. nih.gov In the context of O-Desvenlafaxine impurity control, this involves a systematic evaluation of the synthetic route to identify potential sources of impurities. For instance, a detailed analysis of the manufacturing process for O-desmethylvenlafaxine succinate (DVS) has identified specific impurities that can arise from various reaction steps. One such example is O-desvenlafaxine impurity E, which is known to be a by-product of incomplete cyano reduction. frontiersin.org Similarly, the formation of this compound would be meticulously studied to understand its origin, which could be from starting materials, intermediates, by-products of side reactions, or degradation products.

Once potential risks to quality are identified, the next step in the QbD framework is to determine the Critical Process Parameters (CPPs) that have a direct impact on the CQAs. For the synthesis of O-Desvenlafaxine, this would involve identifying the specific reaction conditions that influence the formation and purging of impurities like Impurity D. Research into the optimization of the synthesis of DVS highlights the importance of controlling parameters such as reaction time, temperature, and the choice of solvents and reagents to achieve high purity and yield. nih.govfrontiersin.org For example, it has been demonstrated that in certain steps of the synthesis, the duration of the reaction is critical to prevent the formation of specific by-products. frontiersin.org

The relationship between the CPPs and CQAs is then established through a combination of experimental studies, often utilizing Design of Experiments (DoE), and the development of process models. This scientific understanding allows for the definition of a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. fda.gov Operating within this established design space is not considered a change and provides manufacturing flexibility while maintaining product quality. For O-Desvenlafaxine, a design space would be defined for the relevant manufacturing steps to ensure that the level of Impurity D and other impurities remains consistently below the established acceptance criteria. The submission for Desvenlafaxine extended-release tablets to the FDA included proposed design spaces for the critical process parameters, which were confirmed with the biobatches and registration batches. fda.gov

A robust control strategy is the culmination of the QbD process. This strategy is a planned set of controls, derived from an understanding of both the product and the process, which ensures that the manufacturing process performs as expected and that the drug substance consistently meets its quality specifications. The control strategy for O-Desvenlafaxine would encompass controls on input materials, in-process controls, and final specifications for the drug substance. hpfb-dgpsa.ca

Process Analytical Technology (PAT) is a key enabler of QbD and plays a significant role in the control strategy. nih.gov PAT involves the use of in-line, on-line, or at-line analytical tools to monitor and control the manufacturing process in real-time. In the manufacturing of Desvenlafaxine, for example, in-line High-Performance Liquid Chromatography (HPLC) can be employed to monitor the progress of demethylation, ensuring that the level of residual venlafaxine is minimized. This real-time monitoring allows for immediate adjustments to the process, preventing deviations that could lead to an increase in impurity levels. The New Drug Application for Pristiq™ (desvenlafaxine) included a Comparability Protocol for the implementation of PAT and real-time release. fda.gov

The integration of QbD principles provides a comprehensive and scientifically sound framework for the control of impurities in O-Desvenlafaxine, including this compound. By focusing on a deep understanding of the product and process, conducting thorough risk assessments, defining a design space, and implementing a robust control strategy that may include PAT, manufacturers can ensure the consistent quality and safety of the API. This approach is in line with modern regulatory expectations and facilitates continuous improvement throughout the product lifecycle.

Future Research Directions and Emerging Trends

Exploration of Advanced Analytical Technologies for Trace Impurity Detection

The detection and quantification of trace-level impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. drugdiscoverynews.com Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent limits for impurities, driving the need for highly sensitive analytical methods. nih.gov Future research is focused on moving beyond conventional analytical techniques to adopt more powerful and efficient technologies.

Innovations in liquid chromatography, mass spectrometry, and hyphenated techniques are at the forefront of this evolution. biomedres.usbiomedres.us While High-Performance Liquid Chromatography (HPLC) remains a standard for impurity analysis, newer methods offer significant advantages in resolution, sensitivity, and speed. ijpsjournal.com

Key areas of exploration include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes, leading to significantly higher resolution and faster analysis times compared to traditional HPLC. ijpsjournal.com This allows for better separation of Impurity D from the main API and other closely related impurities.

High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS) provide precise mass measurements. biomedres.us This accuracy is crucial for the unambiguous identification and structural elucidation of unknown or trace-level impurities without the need for isolating them.

Hyphenated and Multi-Dimensional Techniques: The coupling of different analytical methods, such as LC-MS/MS, GC-MS, and LC-NMR, provides comprehensive data for impurity profiling. nih.govpharmatutor.org Two-dimensional liquid chromatography (2D-LC) offers enhanced separation capabilities for highly complex samples, ensuring that no impurity goes undetected.

Advanced Detectors: The use of advanced detectors like Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD) enhances the sensitivity and selectivity for various types of impurities. ijpsjournal.com Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) show potential for detecting contaminants at extremely low levels. museonaturalistico.it

| Technology | Principle | Advantage for Impurity D Detection |